1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
- The final step involves the introduction of the fluorophenyl and phenyl groups, as well as the methoxy groups. This can be done through various substitution reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to interact with various targets such as DNA gyrase and type IV topoisomerase , and have been utilized in the areas of medicine for their antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV properties .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The mode of action can vary depending on the specific substitutions on the quinoline nucleus .
Pharmacokinetics
A study on a similar compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, revealed nonlinear oral pharmacokinetics in humans . Oral absorption in humans was extensive, with only 14% of an orally administered dose excreted unchanged in the feces . The compound was identified as a P-glycoprotein (P-gp) substrate, suggesting that P-gp acts as a saturable absorption barrier, slowing the rate of absorption at low doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps:
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Formation of the Pyrazole Ring:
- The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with appropriate diketones or β-ketoesters under acidic or basic conditions.
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Cyclization to Form the Pyrazoloquinoline:
- The pyrazole intermediate is then subjected to cyclization with a quinoline derivative. This step often requires the use of strong acids or bases and elevated temperatures to facilitate the ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
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Reduction:
- Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.
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Substitution:
- Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings. Common reagents include halogens, alkylating agents, and organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, organometallic compounds.
Major Products:
- Oxidized derivatives, reduced derivatives, and various substituted pyrazoloquinolines depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties and potential as a ligand in coordination chemistry.
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Biology:
- Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
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Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Potential applications in the development of new materials, such as organic semiconductors or dyes.
Comparison with Similar Compounds
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1-(4-Chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline:
- Similar structure but with a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
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1-(4-Methylphenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline:
- Contains a methyl group instead of a fluorine atom, potentially altering its chemical and physical properties.
Uniqueness: 1-(4-Fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties, reactivity, and interactions with biological targets. The combination of methoxy groups and the specific arrangement of aromatic rings also contributes to its distinct characteristics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-29-21-12-18-20(13-22(21)30-2)26-14-19-23(15-6-4-3-5-7-15)27-28(24(18)19)17-10-8-16(25)9-11-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZILCCLTFVWNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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